molecular formula C22H22N2O2 B6582457 N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-26-8

N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6582457
CAS No.: 946311-26-8
M. Wt: 346.4 g/mol
InChI Key: NRKBTEAYTSMUHM-UHFFFAOYSA-N
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Description

"N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide" is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 2,3-dimethylphenyl group at the N-position and a 4-methylbenzyl group at the 1-position.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-15-7-9-18(10-8-15)13-24-14-19(11-12-21(24)25)22(26)23-20-6-4-5-16(2)17(20)3/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBTEAYTSMUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Key differences in molecular weight, lipophilicity, and substituent bulk are evident among analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Yield Key Data
Target compound C₂₂H₂₂N₂O₂ 358.43 N-(2,3-dimethylphenyl), 1-[(4-methylphenyl)methyl] Not reported -
Compound 67 C₂₆H₃₅N₃O₂ 421.58 N3-(1-(3,5-Dimethyl)adamantyl), 1-pentyl 25% LC-MS m/z 422 (MH⁺)
compound C₂₃H₂₄N₂O₂ 360.45 N-[4-(propan-2-yl)phenyl], 1-[(3-methylphenyl)methyl] Not reported -
  • Molecular Weight : The target compound (358.43 g/mol) is lighter than Compound 67 (421.58 g/mol), primarily due to the absence of the adamantyl group.
  • Steric Effects : The 2,3-dimethylphenyl group in the target introduces ortho-substitution steric hindrance, which could influence binding interactions compared to the para-substituted 4-isopropylphenyl group in ’s compound.

Functional Implications

  • Synthetic Accessibility : The lower yield of Compound 67 (25%) reflects challenges in incorporating bulky adamantyl groups, whereas the target compound’s simpler aromatic substituents may allow higher scalability .
  • Metabolic Stability: Adamantyl groups (as in Compound 67) are known to enhance metabolic stability but increase molecular weight. The target compound’s methyl groups may offer a balance between stability and pharmacokinetic profiles.
  • Binding Affinity : The 2,3-dimethylphenyl group’s steric bulk could hinder interactions with flat binding pockets compared to the less hindered 4-isopropylphenyl group in ’s compound .

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